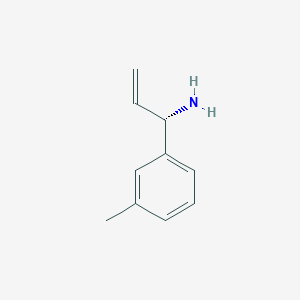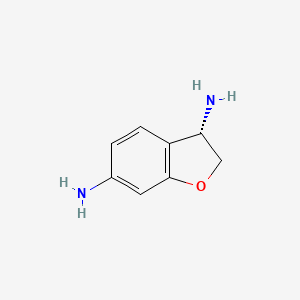![molecular formula C16H21FN2O2 B13053887 Methyl (S)-4-([1,3'-bipyrrolidin]-1'-YL)-2-fluorobenzoate](/img/structure/B13053887.png)
Methyl (S)-4-([1,3'-bipyrrolidin]-1'-YL)-2-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (S)-4-([1,3’-bipyrrolidin]-1’-YL)-2-fluorobenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bipyrrolidine moiety attached to a fluorinated benzoate ester, which contributes to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-4-([1,3’-bipyrrolidin]-1’-YL)-2-fluorobenzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Bipyrrolidine Moiety: This step involves the cyclization of appropriate precursors to form the bipyrrolidine structure.
Fluorination: Introduction of the fluorine atom to the benzoate ring is achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Esterification: The final step involves esterification of the fluorinated benzoic acid with methanol in the presence of a catalyst like sulfuric acid or a dehydrating agent like thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (S)-4-([1,3’-bipyrrolidin]-1’-YL)-2-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated position, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or alkanes.
Substitution: Formation of substituted benzoates with various nucleophiles.
Applications De Recherche Scientifique
Methyl (S)-4-([1,3’-bipyrrolidin]-1’-YL)-2-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl (S)-4-([1,3’-bipyrrolidin]-1’-YL)-2-fluorobenzoate involves its interaction with specific molecular targets. The bipyrrolidine moiety may interact with enzymes or receptors, modulating their activity. The fluorinated benzoate ester can enhance the compound’s binding affinity and stability, leading to more pronounced biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-fluorobenzoate: Lacks the bipyrrolidine moiety, resulting in different chemical and biological properties.
Methyl (S)-4-(pyrrolidin-1-yl)-2-fluorobenzoate: Similar structure but with a single pyrrolidine ring, leading to different reactivity and applications.
Uniqueness
Methyl (S)-4-([1,3’-bipyrrolidin]-1’-YL)-2-fluorobenzoate is unique due to the presence of both the bipyrrolidine moiety and the fluorinated benzoate ester. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C16H21FN2O2 |
|---|---|
Poids moléculaire |
292.35 g/mol |
Nom IUPAC |
methyl 2-fluoro-4-[(3S)-3-pyrrolidin-1-ylpyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C16H21FN2O2/c1-21-16(20)14-5-4-12(10-15(14)17)19-9-6-13(11-19)18-7-2-3-8-18/h4-5,10,13H,2-3,6-9,11H2,1H3/t13-/m0/s1 |
Clé InChI |
XHPMRAPTZHWBJT-ZDUSSCGKSA-N |
SMILES isomérique |
COC(=O)C1=C(C=C(C=C1)N2CC[C@@H](C2)N3CCCC3)F |
SMILES canonique |
COC(=O)C1=C(C=C(C=C1)N2CCC(C2)N3CCCC3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




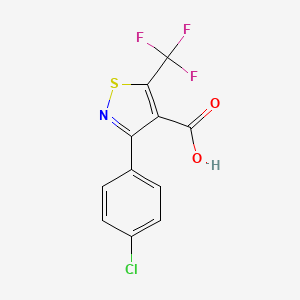
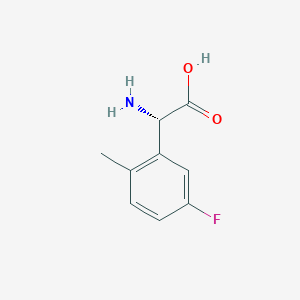

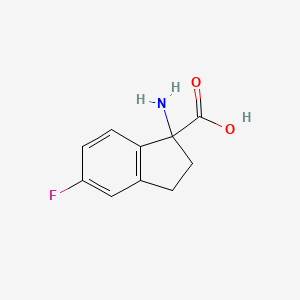
![(1R,2R)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13053860.png)
![(1S)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13053862.png)
![6-Bromo-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13053871.png)

